molecular formula C20H15BrN4O B2559149 2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-85-3

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2559149
CAS RN: 847387-85-3
M. Wt: 407.271
InChI Key: JAKUKEANTOXKEF-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The compound is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which include “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, often involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In one approach, the reaction starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” has been confirmed by 1H and 13C NMR and mass spectral analysis . The compound’s molecular formula is C20H15BrN4O, and it has an average mass of 407.263 Da and a monoisotopic mass of 406.042908 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold .

Scientific Research Applications

Antiviral Applications

Imidazo[1,2-a]pyridines, which are structurally related to the compound , have shown promising antiviral properties . This suggests that our compound could be explored for its potential use in antiviral therapy, particularly in the design of novel drugs targeting viral replication mechanisms.

Anti-inflammatory and COX-2 Inhibition

Compounds with an imidazo[1,2-a]pyrimidine moiety have been identified as selective Cyclooxygenase-2 (COX-2) inhibitors . This indicates that our compound may be researched for its efficacy in reducing inflammation and pain, with potential applications in the treatment of chronic inflammatory diseases.

Anticancer Research

The imidazo[1,2-a]pyrimidine core is often found in molecules with anticancer activities . The compound could be investigated for its therapeutic potential against various cancers, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

Antibacterial and Antituberculosis

Imidazo[1,2-a]pyridines have been reported to possess antibacterial and antituberculosis properties . Therefore, the compound could be valuable in the development of new antibacterial agents, especially against drug-resistant strains of tuberculosis.

Cyclin-dependent Kinase (CDK) Inhibition

Some imidazo[1,2-a]pyridine derivatives act as CDK inhibitors , which are crucial in the regulation of cell cycle progression. The compound could be studied for its potential to modulate cell cycle-related pathways in cancer therapy.

GABA A Receptor Modulation

The structural similarity to imidazo[1,2-a]pyridines, which are known GABA A receptor modulators , suggests that our compound could be explored for its potential effects on the central nervous system, possibly as a sedative or anxiolytic agent.

Calcium Channel Blocking

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . Research into our compound could extend to its potential use in cardiovascular diseases, where modulation of calcium channels plays a significant role.

Environmental Benign Synthesis

The related imidazo[1,2-a]pyridines can be synthesized under solvent- and catalyst-free conditions , which is an environmentally friendly approach. This aspect could be explored for the compound, aiming to develop greener synthesis methods for pharmaceuticals.

Future Directions

Imidazo[1,2-a]pyridines, including “2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new strategies for the synthesis and functionalization of these compounds, as well as exploring their potential applications in medicinal chemistry.

properties

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUKEANTOXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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